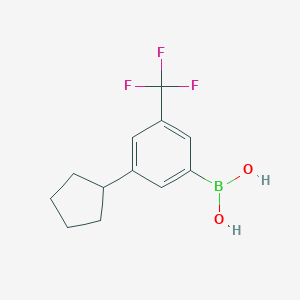
(3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentyl group and a trifluoromethyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and enhances the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products Formed:
Phenols: Formed through oxidation reactions.
Boronate Esters: Formed through reduction reactions.
Substituted Aryl Compounds: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors . Additionally, the compound can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
- 3-(Trifluoromethyl)phenylboronic acid
- 3,4,5-Trifluorophenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Comparison: Compared to these similar compounds, (3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclopentyl group, which enhances its reactivity and stability in various chemical reactions. This structural feature also makes it more versatile in its applications, particularly in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C12H14BF3O2 |
|---|---|
Molekulargewicht |
258.05 g/mol |
IUPAC-Name |
[3-cyclopentyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H14BF3O2/c14-12(15,16)10-5-9(8-3-1-2-4-8)6-11(7-10)13(17)18/h5-8,17-18H,1-4H2 |
InChI-Schlüssel |
OANRIWCUKGKWLJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C2CCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)

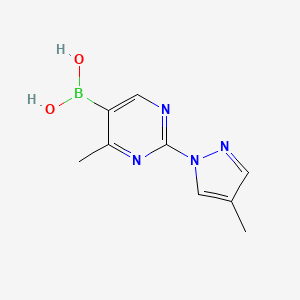
![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)

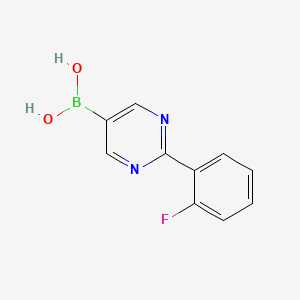

![(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B14081165.png)
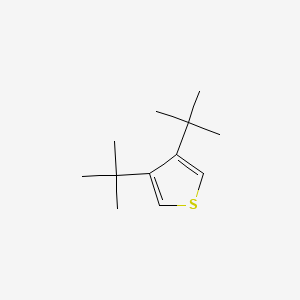
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)
![[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid](/img/structure/B14081176.png)
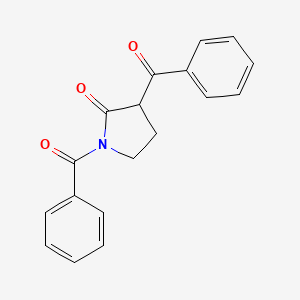
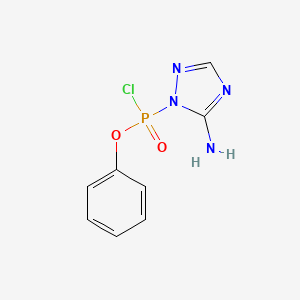
![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14081190.png)
